molecular formula C10H12O3 B1465865 (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol CAS No. 521097-97-2

(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

Cat. No.: B1465865
CAS No.: 521097-97-2
M. Wt: 180.2 g/mol
InChI Key: RVMKZYKJYMJYDG-SSDOTTSWSA-N
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Description

(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol is a chiral benzodioxolyl alcohol derivative that serves as a key intermediate in organic synthesis and medicinal chemistry research. This compound is structurally related to 1,3-benzodioxole derivatives, a class known for their diverse biological activities. Its primary research value lies in its role as a precursor or building block for the synthesis of more complex molecules, particularly those targeting neurological systems. The (2R) enantiomer provides specificity for studies investigating stereoselective interactions, which is crucial for understanding receptor binding and enzyme activity. Researchers utilize this compound in the development and exploration of novel ligands for various receptors. The presence of the benzodioxole group is a common pharmacophore in compounds that interact with monoamine systems . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. All information presented is for research and development purposes.

Properties

IUPAC Name

(2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7,11H,4,6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMKZYKJYMJYDG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717108
Record name (2R)-1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521097-97-2
Record name (2R)-1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Reduction of Corresponding Ketones

A common approach involves the asymmetric reduction of the corresponding ketone precursor, 1-(2H-1,3-benzodioxol-5-yl)propan-2-one, to the chiral alcohol.

  • Reagents: Chiral reducing agents such as CBS catalyst (Corey-Bakshi-Shibata catalyst) or enzymatic reductions.
  • Conditions: Low temperatures (e.g., 0 to -78°C) to improve stereoselectivity.
  • Outcome: High enantiomeric excess (ee) of the (2R)-alcohol.

This method benefits from the availability of the ketone precursor and well-established asymmetric reduction protocols.

Organometallic Addition to Chiral Aldehydes

Another route involves the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to chiral aldehydes derived from benzodioxole moieties.

  • Procedure:
    • Preparation of a benzodioxole-substituted aldehyde.
    • Addition of methyl or ethyl organometallic reagents under low temperature.
    • Use of chiral auxiliaries or chiral ligands to induce stereoselectivity.
  • Example: The addition of methyl lithium to the aldehyde at -78°C with a chiral ligand to favor the (2R) configuration.

Chiral Resolution of Racemic Mixtures

If a racemic mixture of 1-(2H-1,3-benzodioxol-5-yl)propan-2-ol is synthesized, chiral resolution can separate the (2R) enantiomer.

  • Techniques:
    • Chiral chromatography using chiral stationary phases (e.g., Daicel CHIRALCEL OJ-H columns).
    • Formation of diastereomeric salts with chiral acids or bases, followed by crystallization.
  • Analytical Methods: High-performance liquid chromatography (HPLC) with chiral columns to determine enantiomeric purity.

Representative Synthetic Procedure (Inferred from Related Literature)

Step Reagents & Conditions Description Yield / Notes
1 Preparation of benzodioxole aldehyde Starting from commercially available benzodioxole derivatives, oxidation or formylation to obtain 5-formyl-1,3-benzodioxole High yield, purity critical
2 Organometallic addition Addition of methyl lithium or methyl magnesium bromide to aldehyde at -78°C with chiral ligand Stereoselective formation of secondary alcohol
3 Work-up Quenching with saturated ammonium chloride solution, extraction with ethyl acetate, drying over MgSO4 Purification by chromatography
4 Chiral resolution (if needed) Chiral HPLC or crystallization to isolate (2R) enantiomer Enantiomeric excess > 95% achievable

Analytical and Purification Techniques

  • Chiral HPLC: Used for enantiomeric purity determination and sometimes preparative separation. Columns like Daicel CHIRALCEL OJ-H are standard.
  • Mass Spectrometry: Low- and high-resolution MS confirm molecular weight and purity.
  • NMR Spectroscopy: ^1H and ^13C NMR to verify structural integrity and stereochemistry.
  • Column Chromatography: Silica gel chromatography is commonly used for purification of intermediates and final products.

Research Findings and Optimization

  • Maintaining low temperatures during organometallic addition enhances stereoselectivity.
  • Use of chiral catalysts or ligands is crucial for asymmetric synthesis routes.
  • Enzymatic reductions have been explored for greener, more selective synthesis.
  • Purification and resolution steps are optimized to achieve high enantiomeric purity critical for biological activity.

Summary Table of Preparation Methods

Method Key Reagents Temperature Stereocontrol Advantages Disadvantages
Asymmetric Reduction CBS catalyst, borane 0 to -78°C High (chiral catalyst) High ee, well-established Requires chiral catalyst
Organometallic Addition Methyl lithium, chiral ligand -78°C Moderate to high Direct formation of chiral alcohol Sensitive to moisture, requires low temp
Chiral Resolution Racemic mixture, chiral HPLC or salts Ambient High (post-synthesis) Can achieve very high ee Additional purification step, lower overall yield

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. Its structural similarity to known psychoactive substances suggests possible applications in pharmacology.

  • Psychoactive Properties : Research indicates that derivatives of benzodioxole can exhibit psychoactive effects, making them candidates for further investigation in the treatment of neurological disorders such as depression and anxiety .

Synthetic Organic Chemistry

This compound serves as an important building block in organic synthesis.

  • Synthesis of Derivatives : It can be utilized to synthesize various derivatives that may possess enhanced biological activities or modified pharmacokinetic profiles .

Precursor in Drug Development

This compound is often used as a precursor in the synthesis of more complex molecules that are under investigation for pharmaceutical applications.

  • Drug Development : Its derivatives have been explored for their potential use in developing new drugs targeting specific receptors in the central nervous system .

Case Study 1: Psychoactive Compound Synthesis

In a study focusing on the synthesis of psychoactive compounds, researchers utilized this compound as a starting material to create novel derivatives. These derivatives were tested for their binding affinity to serotonin receptors, revealing promising results that warrant further exploration .

Case Study 2: Antidepressant Activity

Another research effort investigated the antidepressant-like effects of benzodioxole derivatives synthesized from this compound. The study demonstrated significant behavioral improvements in animal models, suggesting potential pathways for therapeutic development .

Mechanism of Action

The mechanism of action of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and exerting its effects at the cellular level.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following compounds share structural similarities with the target molecule, differing primarily in substituents or functional groups, which dictate their biological activities:

Compound Name Molecular Formula Key Substituents Pharmacological Activity Reference(s)
(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol C₁₀H₁₂O₃ 1,3-benzodioxol, propan-2-ol (R) Understudied; potential CNS effects
rac-(2R)-1-(2H-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine C₁₁H₁₅NO₂ 1,3-benzodioxol, N-methylpropan-2-amine Central nervous system stimulant
1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one (efilona) C₁₄H₁₉NO₃ 1,3-benzodioxol, β-keto, ethylamino Synthetic stimulant (Schedule II)
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one (eutylone) C₁₂H₁₅NO₃ 1,3-benzodioxol, β-keto, ethylamino Entactogen, stimulant
(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol C₂₄H₃₁N₃O₆ Indole core, propan-2-ol, methoxy α/β-adrenoceptor binding, antiarrhythmic, hypotensive
1-(2H-1,3-benzodioxol-5-yl)propan-2-amine C₁₀H₁₃NO₂ 1,3-benzodioxol, propan-2-amine Analog of amphetamine derivatives

Key Structural and Functional Differences

Functional Group Variations: Hydroxyl vs. Amine: The target compound’s hydroxyl group enhances polarity and hydrogen bonding compared to the amine in rac-(2R)-N-methylpropan-2-amine or 1-(2H-1,3-benzodioxol-5-yl)propan-2-amine . β-Keto Derivatives: Efilona and eutylone feature a β-keto group linked to an ethylamino chain, typical of cathinone derivatives. These modifications confer stimulant properties via monoamine reuptake inhibition, unlike the alcohol group in the target compound .

Chirality and Stereochemical Effects :

  • The R-configuration in the target compound may influence receptor binding specificity. Racemic mixtures (e.g., rac-(2R)-N-methylpropan-2-amine) often exhibit altered potency or off-target effects compared to enantiopure forms .

Biological Activity: CNS Stimulants: Amine and β-keto derivatives (e.g., efilona, eutylone) are associated with stimulant or entactogenic effects due to interactions with dopamine/norepinephrine transporters . Cardiovascular Agents: Indole derivatives with propan-2-ol substituents () demonstrate α₁/β₁-adrenoceptor binding, suggesting applications in hypertension or arrhythmia . The target compound’s activity in these pathways remains uncharacterized.

Research Findings and Implications

  • Metabolic Stability : The hydroxyl group in the target compound may increase susceptibility to glucuronidation or sulfation, shortening half-life compared to amine derivatives .
  • Receptor Interactions: While β-keto derivatives (eutylone, efilona) bind to monoamine transporters, the target compound’s benzodioxol-alcohol structure may favor interactions with serotonin receptors or cytochrome P450 enzymes, analogous to safrole derivatives .
  • Therapeutic Potential: Structural parallels to adrenoceptor-binding indole derivatives () suggest unexplored cardiovascular applications for the target compound .

Biological Activity

(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, commonly referred to as benzodioxole propanol, is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H12O3C_{10}H_{12}O_3. The compound features a benzodioxole moiety that contributes to its unique biological properties. The stereochemistry at the 2-position plays a critical role in its activity.

1. Antioxidant Properties

Research indicates that benzodioxole propanol exhibits strong antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Antimicrobial Effects

Benzodioxole propanol has demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, which are essential for treating conditions such as arthritis and other inflammatory diseases. Research has shown that this compound can reduce the production of pro-inflammatory cytokines in cell cultures . This suggests potential therapeutic applications in managing chronic inflammatory conditions.

The biological activities of benzodioxole propanol can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the structure allows the compound to donate electrons and neutralize free radicals.
  • Membrane Disruption : Its lipophilic nature facilitates penetration into microbial membranes, leading to cell lysis.
  • Cytokine Modulation : The compound influences signaling pathways related to inflammation, reducing the expression of inflammatory mediators.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of benzodioxole propanol. The results indicated that modifications at specific positions on the benzodioxole ring significantly enhanced its radical-scavenging ability compared to unmodified structures .

CompoundIC50 (µM)
Benzodioxole propanol15 ± 2
Modified derivative A8 ± 1
Modified derivative B12 ± 3

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, benzodioxole propanol was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating a promising antimicrobial profile .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing of this compound?

  • Methodological Answer : SCXRD reveals hydrogen-bonding networks (e.g., O-H···O interactions between propan-2-ol and benzodioxol oxygen). Hirshfeld surface analysis quantifies interaction contributions (e.g., 60% H-bonding, 30% van der Waals). Thermal analysis (DSC/TGA) correlates packing density with melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol

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